Ethyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
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Overview
Description
The compound is a derivative of oxazine, a class of heterocyclic compounds. Oxazines are six-membered compounds containing one oxygen and one nitrogen atom . They have been studied for their potential use in molecular electronics .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, oxazines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Aza-Michael addition of selected primary amines to 1,2-diaza-1,3-dienes (DDs) combined with isothiocyanates or isocyanates in sequential 3-CR process, affords 2-thiohydantoins and hydantoins .Molecular Structure Analysis
The molecular structure of oxazines has been characterized spectroscopically . They exist in solution entirely as the 4H-isomer .Chemical Reactions Analysis
In the field of molecular electronics, the de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between a low-conducting and a high-conducting state .Physical And Chemical Properties Analysis
Oxazines are heterocyclic compounds. They are less stable than their aromatic counterparts and are highly reactive towards addition and polymerisation .properties
IUPAC Name |
ethyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-11(14)9-5-8(6-12)13-3-4-15-7-10(9)13/h5H,2-4,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYKWPAJKZJSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2COCCN2C(=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate |
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